REACTION_CXSMILES
|
NC1C=C(C=CC=1OC)C(O)=O.Cl.[C:14]([NH:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][C:26]=1[O:27][CH3:28])[C:21]([OH:23])=[O:22])(=[O:16])[CH3:15].[N+:29]([O-])([OH:31])=[O:30]>>[N+:29]([C:24]1[CH:25]=[C:26]([O:27][CH3:28])[C:18]([NH:17][C:14](=[O:16])[CH3:15])=[CH:19][C:20]=1[C:21]([OH:23])=[O:22])([O-:31])=[O:30]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C(C(=O)O)C=CC1OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
acetic acid. Acetic anhydride
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with 3×10 ml of 0.1N HCl and 5×10 ml water
|
Type
|
CUSTOM
|
Details
|
to produce 5.97 g (about 95%)
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. for an additional hour
|
Type
|
FILTRATION
|
Details
|
Precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with 5×20 mls of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=C(C(=C1)OC)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |